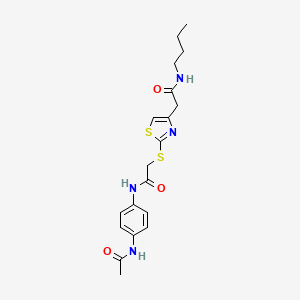

N-(4-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a member of the acetamide family, which includes various bioactive molecules with potential therapeutic applications. Research has been conducted on similar compounds, exploring their synthesis, structure, and biological activities, particularly in the context of cancer treatment, antimicrobial properties, and interactions with DNA.

Synthesis Analysis

The synthesis of related acetamide compounds involves the combination of specific functional groups to create a molecule with desired properties. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported to yield compounds with high in vitro potency against cancer cell lines, including resistant forms . Similarly, other acetamide derivatives have been synthesized and characterized using techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction, which are essential for confirming the structure and purity of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray diffraction techniques have been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell dimensions, and the nature of intermolecular contacts . Additionally, the molecular structure can influence the compound's interaction with biological targets, as seen in the case of DNA/ECT charge transfer, where the compound acts as an electron acceptor from adenine .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including interactions with DNA bases and the induction of cell death mechanisms in cancer cells. For example, the lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family induces apoptosis and autophagy in cancer cells, leading to cell death . The chemical reactivity of these compounds is also influenced by their electrophilic or nucleophilic nature, which can be predicted using computational methods such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their antioxidant and anti-inflammatory activities, are important for their therapeutic potential. Compounds from the N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide series have shown good antioxidant activity in various assays and excellent anti-inflammatory activity . These properties are often related to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. The thermodynamic properties of these compounds have also been studied, providing insights into their stability and reactivity at different temperatures .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

N-(4-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has notable implications in the field of heterocyclic synthesis. The compound is an important intermediate for creating various heterocyclic systems that are synthetically valuable and novel. This aspect of the compound's utility emphasizes its role in expanding the repertoire of chemical entities for diverse applications, particularly in medicinal chemistry (Gouda et al., 2015).

CNS Activity

Thiazole, a core structure in this compound, is a significant scaffold in medicinal and pharmaceutical chemistry due to its wide range of pharmacophoric properties. Over recent years, thiazole derivatives have attracted immense interest for developing various CNS active agents. These compounds have been broadly utilized to create therapeutic agents targeting different CNS disorders, demonstrating the compound's relevance in addressing central nervous system-related pathologies (Agarwal et al., 2017).

Anticancer Properties

The molecular structure of this compound suggests its potential in anticancer research. Thiazole derivatives have demonstrated significant antiproliferative and antitumor activities in various studies, highlighting the compound's prospective utility in oncology research and drug development. Such properties position this compound as a candidate for further exploration in the fight against cancer (Guerrero-Pepinosa et al., 2021).

Neurological Applications

Compounds containing butylphthalide, similar in structure to the compound , have shown diverse pharmacological mechanisms, including protecting mitochondrial function and inhibiting neuronal apoptosis. These compounds have been increasingly applied clinically and are the focus of research for treating neurological diseases due to their multifaceted pharmacological effects. This suggests potential neurological applications for this compound, warranting further investigation (Chen et al., 2019).

Eigenschaften

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S2/c1-3-4-9-20-17(25)10-16-11-27-19(23-16)28-12-18(26)22-15-7-5-14(6-8-15)21-13(2)24/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,25)(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTZASIDCPOFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)